![molecular formula C12H20O2S B14271001 Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate CAS No. 139774-64-4](/img/structure/B14271001.png)
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, with a cyclohexylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Cyclohexylsulfanylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfanyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted esters, thioethers
Aplicaciones Científicas De Investigación
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate can be compared with other esters and thioethers:
Ethyl 2-[(phenylsulfanyl)methyl]prop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its reactivity and applications.
Propiedades
Número CAS |
139774-64-4 |
|---|---|
Fórmula molecular |
C12H20O2S |
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
ethyl 2-(cyclohexylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C12H20O2S/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h11H,2-9H2,1H3 |
Clave InChI |
QWQZFCAVEDGCDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)CSC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


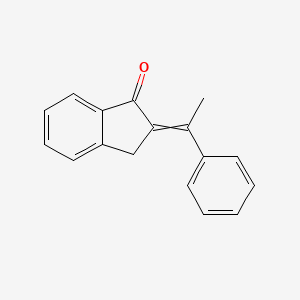
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
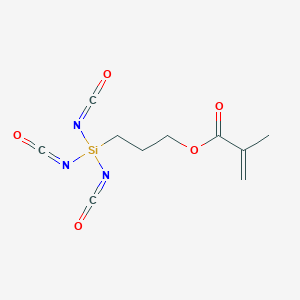
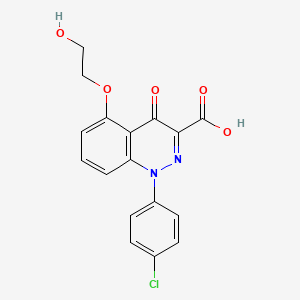

![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
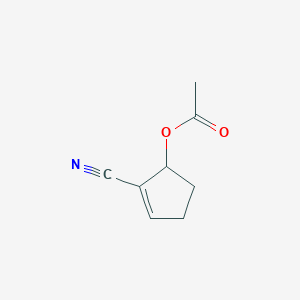
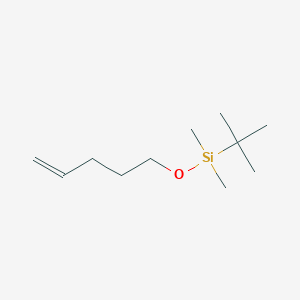
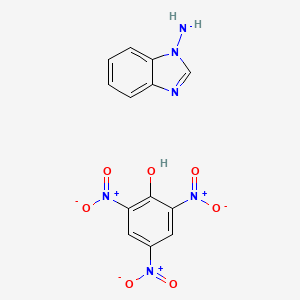

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)

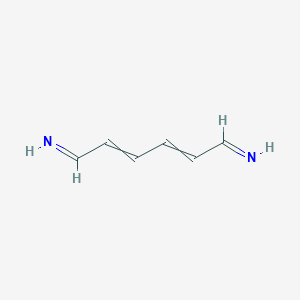
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
